molecular formula C12H16BrNO2S B1531329 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid CAS No. 1507587-18-9

2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B1531329
CAS No.: 1507587-18-9
M. Wt: 318.23 g/mol
InChI Key: XCMLDZTUGPSVMC-UHFFFAOYSA-N
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Description

2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. With the molecular formula C12H16BrNO2S and a molecular weight of 318.24 g/mol, this compound features a piperidine core substituted with a bromothiophene group and an acetic acid moiety, making it a valuable synthetic intermediate . The integration of the thiophene ring, a privileged structure in drug design, is a key feature of this molecule. Thiophene-based scaffolds are extensively investigated for their biological activities, particularly as inhibitors of therapeutic targets such as the glutathione-dependent enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy, and inhibitors based on the 2-(thiophen-2-yl)acetic acid platform have shown promising selective inhibitory activity in the low micromolar range . The presence of the bromine atom on the thiophene ring offers a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies . This compound is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMLDZTUGPSVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid (CAS Number: 1507587-18-9) is a compound of interest due to its potential biological activities. The compound features a piperidine ring and a brominated thiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₆BrNO₂S
Molecular Weight318.23 g/mol
CAS Number1507587-18-9

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The presence of the brominated thiophene may enhance lipophilicity, facilitating membrane penetration and receptor binding.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to inflammatory pathways, similar to other compounds with piperidine structures that have shown efficacy in reducing pro-inflammatory cytokines.
  • Receptor Modulation : The compound could potentially act as a ligand for neurotransmitter receptors, influencing neurochemical pathways and offering therapeutic benefits in neurological disorders.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals may be attributed to the electron-rich thiophene ring.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can reduce levels of pro-inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in cell cultures. This suggests potential applications in treating conditions characterized by chronic inflammation.

Cytotoxicity Assessment

Cytotoxicity assays using various cell lines (e.g., HT-22 mouse hippocampal neurons) showed that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in drug formulations aimed at neurological conditions.

Case Studies

  • Neuroprotective Effects : A study involving compounds similar to this compound showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. These findings support further investigation into its potential use in neurodegenerative diseases.
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this acetic acid derivative demonstrated reduced swelling and pain, indicating a mechanism that warrants further exploration for therapeutic applications in arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares structural features, molecular properties, and applications of the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications References
Target Compound
2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid
5-Bromothiophen-2-ylmethyl C₁₂H₁₈BrNO₂S ~320 Potential bioactivity due to bromothiophene; likely lipophilic.
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid Benzyloxy carbonyl (Cbz) C₁₅H₁₉NO₄ 277.32 Common intermediate in peptide synthesis; Cbz group allows selective deprotection.
2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic Acid 2-Bromo-4-(methoxycarbonyl)phenyl C₁₅H₁₇BrNO₄ 370.21 Inhibits soluble epoxide hydrolase; anti-inflammatory activity.
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid Boc and trifluoromethylphenyl C₁₉H₂₄F₃NO₄ 403.40 Stabilized by acid-labile Boc group; used in multi-step synthesis.
2-(5-Bromothiophen-2-yl)-2-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid 5-Bromothiophen-2-yl and Boc-diazepane C₁₆H₂₃BrN₂O₄S 419.33 Diazepane core alters ring strain and conformational flexibility.

Physicochemical Properties

  • Solubility : Benzyloxy carbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups (e.g., ) increase steric bulk, reducing aqueous solubility compared to unsubstituted derivatives.
  • Stability : Boc-protected analogs (e.g., ) are acid-labile, whereas the target compound’s bromothiophene-methyl linkage may confer greater stability under acidic conditions.

Research Findings and Case Studies

  • sEH Inhibition : The bromo-phenyl analog () reduced inflammation in murine models (IC₅₀ = 12 nM), highlighting the impact of brominated aromatics on target engagement.
  • Synthetic Intermediates : Cbz- and Boc-protected derivatives () are key intermediates in synthesizing protease inhibitors and GPCR modulators.
  • Thiophene Bioisosteres : Thiophene rings, as in the target compound, often replace phenyl groups to enhance metabolic stability or reduce toxicity in drug candidates .

Preparation Methods

Bromination of Thiophene Ring

The starting point is usually 2-thiophenemethanol or 2-thiophenemethyl derivatives. Bromination at the 5-position of the thiophene ring is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction conditions are mild to moderate temperatures in solvents like dichloromethane or acetic acid.

Parameter Typical Conditions
Brominating agent N-Bromosuccinimide (NBS) or Br2
Solvent Dichloromethane, Acetic acid
Temperature 0 to room temperature
Reaction time 1–3 hours
Yield 70–85% (depending on conditions)

The bromination selectively introduces bromine at the 5-position due to the electron-rich nature of the thiophene ring.

Formation of 1-[(5-Bromothiophen-2-yl)methyl]piperidine Intermediate

The brominated thiophene derivative is then reacted with piperidine to form the key intermediate. Two common approaches are:

  • Nucleophilic substitution: The bromomethyl group on the thiophene reacts with piperidine under basic conditions.
  • Reductive amination: The aldehyde or ketone derivative of bromothiophene is condensed with piperidine followed by reduction.

Typical reaction conditions:

Parameter Typical Conditions
Reagents Piperidine, base (e.g., K2CO3)
Solvent Ethanol, methanol, or DMF
Temperature Room temperature to reflux
Reaction time 4–12 hours
Work-up Extraction with ethyl acetate, washing
Yield 60–80%

Hydrogenation with sodium borohydride can be used to reduce imines formed during condensation steps, as described in related piperidine derivative syntheses.

Reaction Mechanisms and Analysis

The reactions require careful control to avoid side reactions such as over-bromination or polymerization. Use of inert atmosphere and anhydrous conditions is recommended for sensitive steps.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1. Bromination of thiophene NBS, DCM, 0 °C to RT, 1–3 h 5-Bromothiophen-2-ylmethyl derivative 70–85 Selective bromination at 5-position
2. Piperidine introduction Piperidine, K2CO3, EtOH, reflux, 4–12 h 1-[(5-Bromothiophen-2-yl)methyl]piperidine 60–80 Can involve reductive amination step
3. Acetic acid substitution Bromoacetic acid or ester, base, DMF, 25–60 °C, 6–24 h 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid 50–75 Acidification to isolate free acid

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid, and how can purity be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with bromothiophene functionalization, followed by piperidine alkylation and acetic acid coupling. Key intermediates (e.g., 5-bromothiophen-2-ylmethyl derivatives) require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .
  • Purity optimization : Use column chromatography or recrystallization for intermediate purification. Monitor reactions via thin-layer chromatography (TLC) and confirm final product purity with HPLC (≥95%) .
    • Characterization : Validate structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). IR spectroscopy can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers confirm the stereochemical and electronic properties of this compound?

  • Methodology :

  • Computational modeling : Perform density functional theory (DFT) calculations to predict electronic distribution and reactive sites (e.g., bromine’s electrophilic character, piperidine’s basicity) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with acetic acid moiety) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays : Test for cytotoxicity (e.g., MTT assay on cancer cell lines) and receptor binding (e.g., GPCRs due to piperidine’s structural similarity to neurotransmitter scaffolds) .
  • Anti-inflammatory potential : Measure inhibition of COX-1/COX-2 enzymes via ELISA, leveraging the acetic acid group’s resemblance to NSAID pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling steps with Pd catalysts in polar aprotic solvents .
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track reaction progression and adjust parameters dynamically .

Q. What strategies address stability challenges under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–80°C). Analyze degradation products via LC-MS to identify vulnerable sites (e.g., ester hydrolysis in acetic acid moiety) .
  • Stabilization : Co-crystallization or formulation with cyclodextrins to enhance thermal stability and solubility .

Q. How can computational methods predict and resolve contradictions in biological activity data?

  • Methodology :

  • Molecular dynamics simulations : Model interactions with target proteins (e.g., docking studies to explain inconsistent IC50_{50} values across assays) .
  • Meta-analysis : Cross-validate data using public databases (e.g., ChEMBL) to identify confounding factors (e.g., assay interference from bromine’s redox activity) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics/transcriptomics : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., kinases or ion channels) and observe phenotypic changes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with putative receptors (e.g., affinity for histamine receptors due to piperidine’s structural motif) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Error source identification : Check for inaccuracies in force fields used for docking or solvent effects in DFT calculations. Re-optimize parameters using experimental data as constraints .
  • Orthogonal assays : Validate activity using alternative methods (e.g., surface plasmon resonance (SPR) if ELISA results conflict) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 2
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2-{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid

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